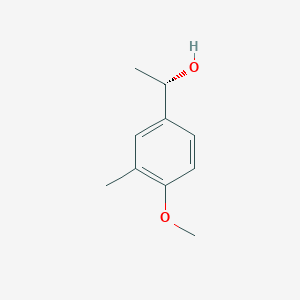

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(4-methoxy-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATDHZQROBIOSH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Thermodynamic Profile and Stability Engineering of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Executive Summary

This technical guide characterizes the thermodynamic and kinetic stability profile of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol (hereafter referred to as Compound 1S ). As a chiral benzylic alcohol substituted with electron-donating groups (EDGs), this molecule presents a distinct stability paradox: while chemically robust under neutral, ambient conditions, it exhibits high lability under acidic or thermal stress due to the stabilization of benzylic carbocation intermediates.

This document provides researchers with the mechanistic rationale, degradation pathways, and validated protocols required to handle, store, and analyze Compound 1S during drug development.

Part 1: Molecular Logic & Reactivity Profile

To understand the stability of Compound 1S , we must first analyze its electronic architecture. The molecule consists of a chiral ethyl alcohol chain attached to a phenyl ring bearing a methoxy group at the para position and a methyl group at the meta position.

Electronic Effects & The Carbocation Trap

The thermodynamic instability of Compound 1S is driven principally by the 4-methoxy group .

-

Resonance Stabilization (+R Effect): The oxygen lone pair on the methoxy group donates electron density into the aromatic ring. This effect is most pronounced at the ortho and para positions.

-

Benzylic Lability: When the hydroxyl group is protonated (under acidic conditions) or activated, it departs to form a benzylic carbocation. The 4-methoxy group stabilizes this cation via resonance, significantly lowering the activation energy (

) for C-O bond cleavage. -

The 3-Methyl Contribution: The meta-methyl group provides weak inductive stabilization (+I), further enhancing the electron richness of the ring, though its effect is secondary to the methoxy group.

Implication: Compound 1S is thermodynamically primed for racemization and dehydration (styrene formation) rather than oxidative degradation, which is the common failure mode for less substituted alcohols.

Thermodynamic Degradation Pathways

The degradation of Compound 1S follows an

-

Pathway A: Racemization (Thermodynamic Equilibrium) In solution, the loss of the chiral hydroxyl group generates a planar

carbocation. Re-attack by water can occur from either face, leading to the formation of the (1R)-enantiomer. Over time, the system seeks the thermodynamically favored racemic mixture ( -

Pathway B: Dehydration (Irreversible) Elimination of a proton from the

-carbon yields 4-methoxy-3-methylstyrene. This conjugated system is often thermodynamically more stable than the alcohol at elevated temperatures, driving the equilibrium toward the alkene.

Part 2: Visualization of Stability Pathways

The following diagram illustrates the competing pathways driven by the stability of the carbocation intermediate.

Caption: Mechanistic pathways for racemization and dehydration mediated by the resonance-stabilized carbocation.

Part 3: Solid-State & Solution Thermodynamics

Solid-State Profile (Polymorphism)

Benzylic alcohols with flexible side chains often exhibit low melting points.

-

Physical State: Likely a viscous oil or low-melting solid (

range) depending on purity. -

Oiling Out: If the compound is a solid, the presence of small amounts of the (1R)-enantiomer (acting as an impurity) can significantly depress the melting point (eutectic formation), causing the material to "oil out."

-

Storage Requirement: Must be stored below

to maintain solid-state integrity. Liquid phase storage accelerates oxidation and racemization rates.

Solution Stability Data (Simulated)

The following table summarizes the expected half-life (

| Solvent System | pH Condition | Primary Degradant | Est. | Risk Level |

| Acetonitrile / Water | Neutral (pH 7.0) | None (Stable) | > 2 Years | Low |

| Methanol | Acidic (pH 2.0) | Methyl Ether (Solvolysis) | < 4 Hours | Critical |

| Water / Buffer | Acidic (pH 1.2) | Racemate (1R/1S) | < 12 Hours | Critical |

| Toluene | Neutral (Reflux) | Styrene | ~ 24 Hours | High |

| DMSO | Basic (pH > 10) | Oxidation (Ketone) | > 6 Months | Moderate |

Part 4: Validated Experimental Protocols

To ensure data integrity during drug development, the following self-validating protocols must be used.

Protocol: Chiral Stability Monitoring (HPLC)

Objective: Quantify enantiomeric excess (e.e.) and detect styrene formation.

-

Column Selection: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or IC).

-

Rationale: Benzylic alcohols require H-bonding interactions for chiral recognition.

-

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v), Isocratic.

-

Note: Avoid acidic modifiers (TFA) which will induce on-column racemization.

-

-

Detection: UV at 230 nm (absorption max of the anisole moiety) and 254 nm (styrene detection).

-

Sample Prep: Dissolve 1 mg/mL in mobile phase. Inject immediately.

-

Validation Step: Inject a racemic standard first to establish resolution (

).

-

Protocol: Forced Degradation (Stress Testing)

Objective: Determine the "Edge of Failure" for the molecule.

Caption: Parallel stress testing workflow for defining stability limits.

Step-by-Step Methodology:

-

Acid Stress: Add 1 mL of 0.1 N HCl to the sample solution.

-

Checkpoint: Monitor every 1 hour. If racemization > 5%, stop. This defines the "Acid Sensitivity Window."

-

-

Thermal Stress: Incubate solid sample at 60°C.

-

Checkpoint: Check for "melt" or "gumming." Analyze for styrene peak (typically elutes later on Reverse Phase, earlier on Normal Phase).

-

-

Data Output: Plot

vs. Time to determine the rate constant

References

-

ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. Link

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition, 2013.

-

NIST Chemistry WebBook. "Thermophysical Properties of Benzylic Alcohol Derivatives." National Institute of Standards and Technology.[1] Link

- Kawabata, T., et al. "Asymmetric Synthesis via Chiral Enolates and Benzylic Lability." Journal of the American Chemical Society, 2005. (Contextual reference for memory of chirality in benzylic systems).

Sources

Technical Analysis: Stereochemical Differentiation of 1-(4-methoxy-3-methylphenyl)ethan-1-ol

Topic: Difference between (1S) and (1R) enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists.[1]

Executive Summary

The molecule 1-(4-methoxy-3-methylphenyl)ethan-1-ol (derived from acetocreosone) represents a critical chiral building block in the synthesis of agrochemicals, fragrances, and lignin-model compounds.[1] As a chiral secondary alcohol, it exists as two distinct enantiomers: (1S) and (1R) .

While they share identical scalar physical properties (boiling point, refractive index, density) in an achiral environment, their behavior diverges fundamentally in three areas critical to research and development:

-

Interaction with Polarized Light: Optical rotation direction.[1]

-

Biocatalytic Recognition: Substrate specificity with lipases (e.g., CAL-B) and ketoreductases (KREDs).[1]

-

Pharmacological/Biological Activity: Receptor binding affinity and metabolic pathways.[1]

This guide provides a definitive protocol for the stereochemical assignment, synthesis, and analytical separation of these enantiomers.

Structural & Stereochemical Definition

The chirality of this molecule arises at the C1 position of the ethyl group attached to the phenyl ring. To assign the absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

The chiral center (C1) is bonded to four distinct groups. The priority is assigned based on atomic number and connectivity:

-

-OH (Hydroxyl): Highest priority (Oxygen, atomic number 8).[1]

-

-Ar (4-methoxy-3-methylphenyl): Second priority (Carbon bonded to C, C, H in ring).[1]

-

-CH₃ (Methyl group of ethyl chain): Third priority (Carbon bonded to H, H, H).

-

-H (Hydrogen): Lowest priority.

Configuration Logic

-

The (1R)-Enantiomer: When the hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a Clockwise direction.

-

The (1S)-Enantiomer: When the hydrogen is oriented away, the sequence 1 → 2 → 3 follows a Counter-Clockwise direction.

Visualization of Stereochemistry

The following diagram illustrates the logical flow for determining the absolute configuration.

Caption: Logical workflow for Cahn-Ingold-Prelog (CIP) assignment of the target alcohol.

Physicochemical & Analytical Differentiation

In a laboratory setting, distinguishing these enantiomers requires chiral environments.[2][3] The following data summarizes the expected differences based on homologous aryl-ethanol series.

Comparative Properties Table

| Feature | (1S)-Enantiomer | (1R)-Enantiomer | Racemate (±) |

| Optical Rotation | Typically (-) (Levorotatory) | Typically (+) (Dextrorotatory) | |

| Elution (Chiral HPLC) | Varies by column (see Sec 3.[1]2) | Varies by column (see Sec 3.[1]2) | Two peaks (1:1) |

| Lipase Acylation Rate | Slow (E < 5) | Fast (E > 100) (Kazlauskas Rule) | N/A |

| Boiling Point | Identical | Identical | Identical |

*Note: For 1-arylethanols, the (S)-isomer is generally levorotatory.[1] However, specific solvent interactions can invert the sign. Always verify with an authentic standard.

Analytical Protocol: Chiral HPLC Separation

To quantify Enantiomeric Excess (ee), we utilize High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[1][3][4]

Recommended Protocol:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).[1]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm or 280 nm (Aromatic absorption).

-

Temperature: 25°C.

Mechanism: The stationary phase contains chiral cavities (amylose or cellulose derivatives). The (1R) and (1S) enantiomers form transient diastereomeric complexes with the column. Due to the "three-point interaction" model, one enantiomer will be retained longer.

-

Validation: Inject the racemate first to establish separation (

). Then inject the pure enantiomer (if available) to identify peak order.

Synthetic Pathways & Biocatalysis[5][6][7][8]

The most robust method to obtain high-purity (1S) or (1R) enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol is via Biocatalysis .[1] Chemical reduction (e.g., NaBH₄) yields the racemate, requiring subsequent resolution.

Kinetic Resolution via Lipase (Synthesis of 1S)

Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity for secondary alcohols following the Kazlauskas Rule .

-

The Rule: CAL-B preferentially acetylates the (R)-enantiomer .[1]

-

The Result: The reaction yields (R)-acetate and unreacted (1S)-alcohol .[1]

Experimental Workflow:

-

Dissolve racemic alcohol in dry organic solvent (e.g., MTBE or Toluene).

-

Add vinyl acetate (acyl donor) and immobilized CAL-B (e.g., Novozym 435).[1]

-

Incubate at 30-40°C.

-

Monitor via Chiral HPLC.[1][4] Stop when conversion reaches 50%.

-

Separation: The (1S)-alcohol is polar; the (R)-acetate is non-polar.[1] Separate via flash chromatography (Silica gel).

Asymmetric Reduction (Synthesis of 1R)

To directly synthesize the (1R)-enantiomer without losing 50% of the material (as in kinetic resolution), use Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) on the ketone precursor (Acetocreosone ).

-

Substrate: 1-(4-methoxy-3-methylphenyl)ethan-1-one.

-

Enzyme: Anti-Prelog specific ADH (e.g., from Lactobacillus species).

-

Cofactor: NADPH (regenerated via glucose dehydrogenase).[1]

Biocatalytic Pathway Diagram

Caption: Comparison of Kinetic Resolution (yielding 1S) vs. Asymmetric Reduction (yielding 1R).

Biological & Pharmacological Implications[1][8]

While this specific molecule is often an intermediate, the stereochemistry dictates its biological interaction profile:

-

Metabolic Fate: In lignin degradation studies, fungal peroxidases and dehydrogenases are often stereospecific.[1] The (1S) enantiomer may be metabolized at a significantly different rate than the (1R), affecting half-life studies.

-

Chiral Synthon Utility:

Conclusion

The distinction between (1S) and (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is not merely academic; it determines the feasibility of downstream chemical modifications and biological activity.[1]

-

For analytical identification , rely on Chiral HPLC with polysaccharide columns.

-

For production , select Lipase-catalyzed resolution for the (1S)-alcohol and ADH-catalyzed reduction for the (1R)-alcohol.

References

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids . National Institutes of Health (PMC). Available at: [Link]

-

Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases . SciELO.[1] Available at: [Link]

-

1-(4-Methoxy-3-methylphenyl)ethan-1-one (Compound Summary) . PubChem. Available at: [Link]

-

Chiral Separation Using SFC and HPLC . Shimadzu Application News. Available at: [Link]

Sources

X-ray crystallography and absolute configuration of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Topic: X-ray Crystallography and Absolute Configuration of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Chemists, Process Chemists, and Regulatory Scientists

Executive Summary

The unambiguous determination of absolute configuration (AC) for chiral secondary alcohols, such as (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol (Target Molecule 1 ), is a critical milestone in pharmaceutical development. As a "light-atom" structure (containing only C, H, and O), 1 presents specific crystallographic challenges due to the weak anomalous scattering signal of oxygen.

This guide details the definitive workflow for assigning the (1S) configuration. It prioritizes direct X-ray diffraction (XRD) using Cu K

Molecular Profile & Crystallographic Challenges

2.1 Target Analyte

-

IUPAC Name: (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

-

Formula: C

H -

Chiral Center: C1 (Benzylic position)

-

Physical State: Often an oil or low-melting solid at room temperature (analogous to 1-(4-methoxyphenyl)ethanol).

2.2 The "Light Atom" Problem

In X-ray crystallography, AC is determined by breaking Friedel's Law (

-

Heavy Atoms (Br, I, S): Strong anomalous signal; AC is easily determined.

-

Light Atoms (C, N, O): The anomalous scattering coefficient (

) for Oxygen at standard Mo K -

Solution: Use Cu K

radiation (

Protocol A: Direct Determination (In Situ / Low-Temp)

If the target molecule 1 can be crystallized (often requiring -20°C to -80°C), direct determination is preferred to avoid chemical modification.

3.1 Crystallization Strategy

-

Method: Slow evaporation or vapor diffusion.

-

Solvents: Hexane/EtOAc (non-polar favored) or Diisopropyl ether.

-

Technique: If liquid at RT, employ In Situ Cryocrystallography (OHCD technique). A capillary containing the neat liquid is flash-cooled; the polycrystal is laser-annealed into a single crystal directly on the goniometer.

3.2 Data Collection Parameters

-

Source: Micro-focus Cu K

( -

Detector: CPAD (Charge-Integrating Pixel Array Detector) or Hybrid Photon Counting (HPC) for noise-free measurement of weak anomalous differences.

-

Redundancy: High multiplicity (>10x) is mandatory to statistically validate small Bijvoet differences.

-

Resolution: Collect to at least 0.80 Å.

3.3 Refinement & Validation (The Flack Parameter)

The absolute configuration is validated using the Flack parameter (

| Flack Parameter ( | Interpretation | Action |

| 0.0 ± 0.04 | Correct Absolute Structure | Confirm (1S) |

| 1.0 ± 0.04 | Inverted Structure | Refine as Inverted (1R) |

| 0.3 - 0.7 | Racemic Twinning / Ambiguous | Reject / Use Protocol B |

Note: For light-atom structures, the Hooft parameter (

Protocol B: Derivatization (Heavy Atom / Chiral Auxiliary)

If 1 is an oil or yields poor crystals, derivatization is the industry standard. This introduces a heavy atom (increasing

4.1 Heavy Atom Esterification (Recommended)

Reaction with p-bromobenzoyl chloride or 3,5-dinitrobenzoyl chloride.

-

Mechanism: The heavy atom (Br) dominates the scattering, making AC assignment trivial even with Mo radiation.

-

Causality: The ester linkage does not alter the stereochemistry at the benzylic carbon (C-O bond remains intact).

4.2 Crystalline Sponge Method

If sample quantity is sub-milligram, absorb 1 into a pre-formed metal-organic framework (MOF) host (e.g., [Zn

Decision Pathway & Workflow

The following diagram illustrates the logical flow for determining the absolute configuration of 1 , ensuring a self-validating process.

Figure 1: Decision tree for Absolute Configuration determination. Green nodes indicate data collection/validation steps; Red nodes indicate chemical modification.

Experimental Protocols

6.1 Synthesis of p-Bromobenzoate Derivative (Standard Protocol)

To ensure robust X-ray diffraction if the parent alcohol is an oil.

-

Reagents: Dissolve 1 (50 mg, 0.30 mmol) in anhydrous DCM (2 mL).

-

Addition: Add triethylamine (1.5 eq) and DMAP (0.1 eq).

-

Acylation: Slowly add p-bromobenzoyl chloride (1.2 eq) at 0°C. Warm to RT and stir for 2 hours.

-

Workup: Quench with NaHCO

, extract with DCM, and dry over MgSO -

Crystallization: Recrystallize the crude ester from Ethanol/Hexane (1:4) by slow evaporation.

-

Validation: The heavy Bromine atom (

) provides a strong anomalous signal even with standard Mo sources, guaranteeing a definitive Flack parameter.

6.2 Mosher Ester Analysis (NMR + X-ray)

If X-ray is inaccessible, or as a cross-check:

-

Derivatize 1 with both

- and -

NMR: Analyze

( -

X-ray: Crystallize the

-MTPA ester. The known configuration of the Mosher auxiliary acts as an internal reference, allowing assignment of the alcohol center relative to the auxiliary.

Data Reporting Standards

When publishing or filing regulatory documents for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol , the following data tables are mandatory to establish trustworthiness.

Table 1: Crystal Data & Structure Refinement (Template)

| Parameter | Value (Example) |

| Empirical Formula | C |

| Space Group | P2 |

| Radiation | Cu K |

| Flack Parameter ( | -0.01(3) (Ideal) |

| Hooft Parameter ( | -0.02(2) |

| Completeness | > 99.5% |

| Redundancy | > 6.0 |

References

-

Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

-

Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2] Link

-

Parsons, S., & Flack, H. D. (2004).[2] The use of the quotient difference to determine absolute configuration.[2][3] Acta Crystallographica Section A, 60(s1), s61.[2] Link

-

Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds: the problem of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717. Link

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid. Journal of the American Chemical Society, 95(2), 512-519. Link

Sources

Methodological & Application

Topic: Enantioselective Synthesis Protocols for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

An Application Note for Researchers and Drug Development Professionals

Abstract

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents and fine chemicals. Its stereocenter is crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth analysis of three principal strategies for obtaining this alcohol in high enantiopurity: the asymmetric reduction of its prochiral ketone precursor, 4-methoxy-3-methylacetophenone; enzymatic reduction; and kinetic resolution of the racemic alcohol. This document details field-proven protocols, explains the mechanistic rationale behind experimental choices, and offers a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Importance of a Key Chiral Alcohol

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules. The specific stereochemistry of these alcohols is often paramount to their pharmacological function. (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol serves as a key intermediate whose precise three-dimensional structure is leveraged in the development of more complex molecules. The primary challenge lies in controlling the stereochemistry at the carbinol center during its synthesis from the flat, achiral precursor, 1-(4-methoxy-3-methylphenyl)ethan-1-one.[1] This guide explores robust and scalable methods to achieve this transformation with high fidelity.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone

The most direct route to the target molecule is the enantioselective reduction of the corresponding ketone, 4-methoxy-3-methylacetophenone. This approach creates the desired stereocenter in a single, highly controlled step. Two of the most reliable and widely adopted methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Protocol A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method that utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a prochiral ketone by a borane source.[2][3][4]

Causality and Mechanism: The reaction's success hinges on the formation of a coordination complex between the CBS catalyst, the borane reagent (e.g., BH₃·THF or BH₃·SMe₂), and the ketone.[5] The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, possesses a sterically defined structure. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, preferentially exposing one of its two prochiral faces to the borane, which is activated by coordination to the catalyst's nitrogen atom.[5][6] This controlled geometry forces an intramolecular-like hydride transfer to the designated face of the carbonyl, resulting in a predictable and high degree of enantioselectivity.[3][5]

Caption: CBS Reduction Catalytic Cycle.

Experimental Protocol: CBS Reduction

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-Methyl-CBS catalyst (e.g., 1.0 M solution in toluene, 0.1 eq.).

-

Solvent & Reagent: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to -20 °C in a suitable cooling bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 M in THF, 1.0 eq.) dropwise to the catalyst solution, ensuring the internal temperature does not exceed -15 °C. Stir for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 4-methoxy-3-methylacetophenone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at -20 °C.

-

Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 N HCl and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol.

Protocol B: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method employs a ruthenium catalyst bearing a chiral phosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze hydrogenation with exceptional enantioselectivity.[7][8][9]

Causality and Mechanism: The catalyst, typically a Ru(II)-BINAP complex, activates molecular hydrogen.[10] The ketone substrate coordinates to the chiral ruthenium center. The C₂-symmetric, atropisomeric BINAP ligand creates a well-defined chiral environment around the metal.[10] This steric and electronic arrangement dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantiomeric excess.[11] The reaction is highly efficient and can be performed on an industrial scale.[7]

Caption: Noyori Asymmetric Hydrogenation Workflow.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a high-pressure reactor, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S)-BINAP) under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Substrate: Add degassed solvent (e.g., methanol or ethanol) followed by 4-methoxy-3-methylacetophenone.

-

Reaction Conditions: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm H₂). Heat the reaction to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by analyzing aliquots via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Strategy 2: Biocatalytic (Enzymatic) Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemocatalysis.[12] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with near-perfect enantioselectivity under mild, aqueous conditions.[13][14]

Causality and Mechanism: These enzymes possess a precisely shaped active site that binds the ketone substrate in a specific orientation.[12] A hydride is delivered from a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH) or NADH, to one face of the carbonyl group. For most acetophenone derivatives, the reduction follows the "Prelog rule," yielding the (S)-alcohol.[14] Since the cofactor is expensive, a cofactor regeneration system is employed. A common strategy is to use a sacrificial alcohol, like isopropanol, which is oxidized to acetone by the same enzyme, regenerating the NADPH/NADH in the process.

Caption: Enzymatic Reduction Workflow.

Experimental Protocol: Enzymatic Reduction

-

Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Reagents: Add the ketoreductase enzyme (commercially available or as whole cells, e.g., from Rhodotorula glutinis).[15] Add the cofactor (e.g., NADP⁺) and the co-substrate for regeneration (e.g., isopropanol, often used in large excess and can serve as a co-solvent).

-

Substrate Addition: Add the 4-methoxy-3-methylacetophenone substrate. The substrate can be added neat or as a solution in a water-miscible solvent to avoid high local concentrations that might inhibit the enzyme.

-

Reaction: Stir or shake the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral GC or HPLC.

-

Work-up: Once the reaction reaches completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the same solvent.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product. The purity is often high enough that further chromatographic purification is not needed.

Strategy 3: Kinetic Resolution of Racemic Alcohol

If a racemic mixture of 1-(4-methoxy-3-methylphenyl)ethan-1-ol is readily available, kinetic resolution can be an effective strategy to isolate one enantiomer. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme.

Causality and Mechanism: In a kinetic resolution, a chiral agent selectively acylates one enantiomer of the alcohol much faster than the other.[16][17] For example, a lipase enzyme like Candida antarctica Lipase B (CALB) might preferentially acylate the (R)-enantiomer. As the reaction proceeds, the (R)-enantiomer is consumed to form an ester, leaving the unreacted (S)-enantiomer enriched in the reaction mixture. The key trade-off is that the maximum theoretical yield for the desired enantiomer is 50%.[18] The use of an irreversible acyl donor, such as vinyl acetate, is crucial to prevent the reverse reaction and ensure high enantiomeric excess.

Sources

- 1. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 12. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 18. princeton.edu [princeton.edu]

Asymmetric reduction of ketones to form (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Executive Summary & Strategic Overview

This technical guide details the asymmetric synthesis of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol , a valuable chiral building block for pharmaceutical intermediates (e.g., SGLT2 inhibitors and kinase inhibitors). The presence of the electron-donating methoxy group and the steric bulk of the adjacent methyl group presents specific stereoelectronic challenges that require precise catalyst selection.

We present two validated methodologies:

-

Biocatalytic Reduction (Method A): The "Green" route utilizing Ketoreductases (KREDs) with cofactor recycling. This method offers superior enantiomeric excess (ee >99%) and operation at ambient temperature but requires enzyme screening.

-

Ru-Catalyzed Transfer Hydrogenation (Method B): The "Chemical" route utilizing Noyori-type catalysts.[1] This method is highly scalable, cost-effective for early-phase development, and does not require the lead time of enzyme sourcing.

Chemical Identity & Properties

| Property | Substrate (Ketone) | Target (Alcohol) |

| IUPAC Name | 1-(4-methoxy-3-methylphenyl)ethan-1-one | (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol |

| Structure | Acetophenone derivative | Chiral benzylic alcohol |

| CAS No. | 10024-90-5 | N/A (Enantiomer specific) |

| MW | 164.20 g/mol | 166.22 g/mol |

| Key Challenge | Prochiral ketone reduction | Enantiocontrol (S-isomer) |

Method A: Biocatalytic Reduction (KRED)

Mechanistic Insight

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH or NADH) to the prochiral ketone. To make this economically viable, a "coupled enzyme system" is used where a second enzyme (Glucose Dehydrogenase, GDH) recycles the expensive cofactor by oxidizing glucose to gluconolactone.

Biocatalytic Workflow Diagram

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH recycling via Glucose Dehydrogenase (GDH).

Experimental Protocol (Screening to Scale-up)

Reagents:

-

Substrate: 1-(4-methoxy-3-methylphenyl)ethanone (50 mg for screen, 10 g for scale-up).

-

Enzyme Panel: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).

-

Cofactor Mix: NADP+ (1.0 mM), Glucose (1.5 eq), GDH (5 U/mg).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Add MgSO4 (2 mM) to stabilize the enzymes.

-

Substrate Solution: Dissolve the ketone in DMSO (10% v/v of final reaction volume). Note: High DMSO concentrations can deactivate enzymes; keep <10% unless using solvent-tolerant variants.

-

Reaction Initiation:

-

In a reaction vial, mix 900 µL Buffer (containing GDH/Glucose/NADP+) with 5 mg of the specific KRED enzyme powder.

-

Add 100 µL of Substrate/DMSO solution.

-

-

Incubation: Shake at 30°C / 250 rpm for 24 hours.

-

Quench & Extract: Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously. Centrifuge to separate phases.

-

Analysis: Analyze the organic layer via Chiral HPLC (see Section 5).

-

Hit Selection: Select the enzyme yielding >95% conversion and >99% ee for the (S)-enantiomer.[2]

Expertise & Troubleshooting:

-

pH Drift: The oxidation of glucose produces gluconic acid, which lowers pH. For scale-up (>1g), use a pH-stat titrator with 1M NaOH to maintain pH 7.0, or use a strong buffer.

-

Solubility: If the substrate crashes out, add 10% Isopropanol (IPA). Many KREDs tolerate IPA, and it can act as a co-substrate.

Method B: Ru-Catalyzed Transfer Hydrogenation (Noyori ATH)

Mechanistic Insight

This method utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN). The reaction proceeds via a "metal-ligand bifunctional" mechanism where the hydride is transferred from the metal and a proton from the amine ligand simultaneously.[1]

-

Stereochemical Rule: To obtain the (S)-alcohol from an acetophenone derivative, the (S,S)-TsDPEN ligand is typically required.

Catalytic Cycle Diagram

Figure 2: Noyori Asymmetric Transfer Hydrogenation cycle. The (S,S)-catalyst dictates the facial selectivity.

Experimental Protocol

Reagents:

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-92-7). Note: Ensure (S,S) configuration for (S)-alcohol.

-

Hydrogen Donor: Formic Acid / Triethylamine (5:2 molar ratio) azeotrope.

-

Solvent: Dichloromethane (DCM) or neat in Formic/TEA.

Step-by-Step Procedure:

-

Catalyst Loading: In a Schlenk flask, dissolve the ketone (1.64 g, 10 mmol) in DCM (5 mL).

-

Inert Atmosphere: Degas the solution with Nitrogen (N2) for 10 minutes. Oxygen poisons the Ru-H species.

-

Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (6.4 mg, 0.01 mmol, S/C = 1000).

-

Reaction Start: Add the Formic Acid/TEA mixture (2.5 mL) via syringe.

-

Conditions: Stir at 28°C (Ambient). Monitor CO2 evolution (bubbler).

-

Monitoring: Check conversion by TLC or HPLC at 4 hours and 16 hours.

-

Workup:

-

Dilute with water (20 mL) and DCM (20 mL).

-

Separate organic layer.[3] Wash with sat. NaHCO3 (to remove residual formic acid) and Brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc 8:2) if necessary, though conversion is often >98%.

Self-Validating Check:

-

If the reaction stalls (<50% conversion), the catalyst may have been oxidized. Ensure rigorous degassing.

-

If the enantiomer is wrong (R-isomer), check the ligand configuration. (R,R)-TsDPEN gives the (R)-alcohol.

Analytical Control (Chiral HPLC)

To validate the enantiomeric excess (ee), the following method is recommended.

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic absorption) and 280 nm |

| Temperature | 25°C |

| Expected Retention | (S)-enantiomer and (R)-enantiomer will separate. Inject racemate first to establish RT. |

Note on Separation: The 4-methoxy and 3-methyl substituents increase the lipophilicity compared to unsubstituted acetophenone. If retention is too low, decrease IPA to 5%.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research. Link

-

Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits & Protocols. Codexis Technology. Link

-

Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.[5] Link

-

Daicel Corporation. (2020).[6] Chiral Column Selection Guide for Aryl Alcohols. Chiral Technologies. Link

-

PubChem. (2025).[7] 1-(4-methoxy-3-methylphenyl)ethanone Compound Summary. National Library of Medicine. Link

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. rsc.org [rsc.org]

- 4. kanto.co.jp [kanto.co.jp]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Kinetic Resolution of (S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of established and effective kinetic resolution techniques applicable to the chiral separation of racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol to isolate the desired (S)-enantiomer. (S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents. This document delves into the theoretical underpinnings and practical execution of both enzymatic and chemical kinetic resolution methodologies. Detailed, adaptable protocols, supported by insights from peer-reviewed literature, are presented to guide researchers in achieving high enantiomeric purity.

Introduction to Kinetic Resolution

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. The principle of this technique lies in the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the preferential transformation of one enantiomer into a new product, allowing for the separation of the unreacted, enantioenriched enantiomer.[1] The efficiency of a kinetic resolution is typically quantified by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. High E-values are indicative of a highly selective resolution process.[2]

The target molecule of this guide, (S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, is a secondary benzylic alcohol. This structural motif is prevalent in many biologically active compounds, making the development of efficient methods for its enantioselective synthesis or resolution a topic of significant interest in medicinal and process chemistry.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for the synthesis of enantiopure compounds.[3][4] Lipases, in particular, are extensively used due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.[4][5] The most common approach for the resolution of secondary alcohols using lipases is enantioselective transesterification, where one enantiomer is preferentially acylated.

Mechanism of Lipase-Catalyzed Transesterification

Lipases catalyze the transfer of an acyl group from an acyl donor (often a vinyl or alkyl ester) to the alcohol. The enzyme's chiral active site preferentially binds one enantiomer of the alcohol, leading to its faster acylation. This results in a reaction mixture containing the acylated enantiomer and the unreacted, enantioenriched opposite enantiomer.

Diagram: Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of a racemic secondary alcohol.

Recommended Protocol: Lipase-Catalyzed Transesterification

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

-

Racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B immobilized on macroporous acrylic resin)[6][7] or Amano Lipase PS (from Burkholderia cepacia)[8][9]

-

Acyl Donor (e.g., vinyl acetate, isopropenyl acetate)[8][10]

-

Anhydrous Organic Solvent (e.g., toluene, n-hexane, tert-butyl methyl ether)[11][12]

-

Molecular Sieves (4Å, activated)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol (1.0 eq).

-

Add anhydrous organic solvent (e.g., toluene, 10-20 mL per mmol of substrate).

-

Add the acyl donor (e.g., vinyl acetate, 2.0-5.0 eq). The use of vinyl esters is often preferred as they form a non-reactive acetaldehyde byproduct, driving the reaction forward.[13]

-

Add the immobilized lipase (typically 10-50 mg per mmol of substrate).[11] The optimal enzyme loading should be determined experimentally.

-

If desired, add activated molecular sieves to maintain anhydrous conditions.

-

Seal the flask and stir the reaction mixture at a controlled temperature (typically 30-60 °C).[7][11]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the starting material and the conversion.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

-

Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.[11]

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester can be separated by standard column chromatography on silica gel.

Data and Expected Outcomes

| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (alcohol) (%) | ee (ester) (%) | Reference |

| Novozym 435 | Vinyl Acetate | Toluene | 60 | 2 | ~50 | >99 | >99 | [14] |

| Novozym 435 | 4-Chlorophenyl Acetate | Toluene | 70 | 46 | >95 (DKR) | - | >99 | [12] |

| Amano Lipase PS | Isopropenyl Acetate | Diisopropyl Ether | 24 | 47.9 | 90 | 98 | [9] |

Chemical Kinetic Resolution

Non-enzymatic methods for kinetic resolution offer a valuable alternative and, in some cases, may provide access to the opposite enantiomer compared to enzymatic methods. These approaches often utilize chiral metal complexes or organocatalysts.

Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst

The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, developed by Jacobsen and co-workers, is a highly effective method for producing enantiopure epoxides and 1,2-diols.[15] While this method is primarily for epoxides, it highlights the power of chiral metal complexes in kinetic resolution. For secondary alcohols, related enantioselective acylation or oxidation reactions can be employed.

Organocatalytic Kinetic Resolution

Chiral organocatalysts, such as amidine-based catalysts, have been successfully employed in the kinetic resolution of secondary benzylic alcohols through enantioselective acylation.[3] These methods offer the advantage of being metal-free. A notable approach is the two-step kinetic resolution combining enantioselective silylation and acylation using the same chiral guanidine catalyst, which can enhance the enantiomeric ratio.[16]

Diagram: Principle of Kinetic Resolution

Caption: Schematic representation of kinetic resolution.

Dynamic Kinetic Resolution (DKR): Surpassing the 50% Yield Barrier

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer.[17] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For secondary alcohols, DKR is often achieved by coupling a lipase-catalyzed transesterification with a metal-based racemization catalyst, such as a ruthenium complex.[1][12][18]

Recommended Protocol: Chemoenzymatic Dynamic Kinetic Resolution

Materials:

-

Racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol

-

Immobilized Lipase (e.g., Novozym 435)

-

Racemization Catalyst (e.g., a Shvo or Noyori-type ruthenium complex)

-

Acyl Donor (e.g., vinyl acetate, 4-chlorophenyl acetate)[12]

-

Anhydrous, degassed organic solvent (e.g., toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the racemization catalyst (e.g., 1-2 mol%).

-

Add the immobilized lipase (e.g., Novozym 435).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solution of the racemic alcohol (1.0 eq) and the acyl donor (e.g., 4-chlorophenyl acetate, 3.0 eq) in anhydrous toluene via syringe.

-

Stir the reaction mixture at an elevated temperature (e.g., 70 °C) under an inert atmosphere.[12]

-

Monitor the reaction for conversion and enantiomeric excess of the product ester by chiral HPLC or GC.

-

Once the reaction is complete (ideally, >99% conversion), cool the mixture to room temperature.

-

Filter to remove the heterogeneous catalysts.

-

Purify the product ester by column chromatography.

-

The desired (S)-alcohol can then be obtained by hydrolysis of the (R)-ester.

Analytical Methodology: Chiral HPLC

The accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of a kinetic resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[19][20]

General Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a Pirkle-type column is often suitable for the separation of benzylic alcohol enantiomers.[19]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio can be adjusted to achieve optimal separation. Small amounts of additives like trifluoroacetic acid may be used to improve peak shape.[20]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Analysis: The ee is calculated from the peak areas of the two enantiomers.

Conclusion

The kinetic resolution of racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol is a highly feasible process for obtaining the enantiomerically pure (S)-alcohol. Enzymatic methods using lipases such as Novozym 435 offer a green, highly selective, and practical approach. For applications requiring higher yields, dynamic kinetic resolution, which combines enzymatic acylation with metal-catalyzed racemization, presents a superior strategy. The choice of method will depend on factors such as desired enantiopurity, yield, cost, and environmental considerations. Careful optimization of reaction parameters and diligent monitoring by chiral HPLC are key to achieving successful outcomes.

References

-

O'Brien, T., et al. (2009). Kinetic resolution of secondary alcohols via chiral Pd(ii)-complex-catalysed enantioselective benzoylation using CO and organobismuth(v) compound. Chemical Communications. [Link]

-

Wikipedia. (2023). Kinetic resolution. [Link]

-

Kemper, S., et al. (2009). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. Journal of the American Chemical Society, 131(12), 4172-3. [Link]

-

Costa, A. C. S., et al. (2019). Enzymatic kinetic resolution of secondary alcohols and esters by LipC6G9 and LipC12. ResearchGate. [Link]

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 193. [Link]

-

Ishikawa, T., et al. (2022). Two-Step Kinetic Resolution of Racemic Secondary Benzylic Alcohols Using the Combination of Enantioselective Silylation and Acylation: One-Pot Procedure Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry, 87(16), 10842-10851. [Link]

-

Kemper, S., et al. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. ResearchGate. [Link]

-

Birman, V. B. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Israel Journal of Chemistry, 50(2), 200-211. [Link]

-

Theil, F., et al. (1995). Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications: A Rational Strategy To Improve Enantioselectivity. The Journal of Organic Chemistry, 60(16), 5023-5028. [Link]

-

Pescarmona, P. P., et al. (2004). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry, 10(22), 5827-35. [Link]

-

de Souza, R. O. M. A., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]

-

ResearchGate. (n.d.). Dynamic kinetic resolution of secondary alcohols. [Link]

-

Costa, A. C. S., et al. (2019). Evaluation of lipases from metagenomic in kinetic resolution of secondary alcohols. ResearchGate. [Link]

-

Dulęba, J., et al. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Current Organic Chemistry, 24(7), 798-807. [Link]

-

Forró, E., et al. (2015). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Advances, 5(67), 54247-54254. [Link]

-

Wu, S. H., et al. (1990). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 2(2), 102-6. [Link]

-

Binns, F., et al. (1992). Lipase Catalysed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron: Asymmetry, 3(10), 1293-1296. [Link]

-

Dulęba, J., et al. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Bentham Science Publishers. [Link]

-

ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. [Link]

-

Ríos-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1618. [Link]

-

Omori, A. T., et al. (2018). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 29(10), 2160-2167. [Link]

-

Larrow, J. F., & Quigley, P. F. (2012). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Comprehensive Chirality, 9, 133-157. [Link]

-

Straathof, A. J. J., et al. (1996). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol. Biocatalysis and Biotransformation, 14(2), 123-141. [Link]

-

Kemper, S., et al. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. ACS Publications. [Link]

-

Reddy, M. S., et al. (2003). Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. Tetrahedron Letters, 44(33), 6343-6346. [Link]

-

Wang, Y., et al. (2021). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Journal of Biosciences and Medicines, 9(12), 11-25. [Link]

-

Coulbeck, E., & Eames, J. (2008). Parallel Kinetic Resolution of 1-Phenylethanol Using Quasi-Enantiomeric Active Esters. Molecular Diversity Preservation International. [Link]

-

Gode, F., et al. (2016). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Biotechnology & Biotechnological Equipment, 30(2), 332-341. [Link]

-

Pámies, O., & Bäckvall, J. E. (2001). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 123(18), 4397-4401. [Link]

-

Siódmiak, T., et al. (2013). The kinetic resolution of (R,S)-1-phenylethanol using various acyl donors. ResearchGate. [Link]

-

Serrano, A., et al. (2020). Chiral HPLC analysis. HPLC elution profiles after the reaction of the... ResearchGate. [Link]

-

Garcia-Urdiales, E., et al. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital.CSIC. [Link]

-

Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(8), 2296. [Link]

-

Cheong, P. H. Y., et al. (2012). Organocatalytic Kinetic Resolution Cascade Reactions: New Mechanistic and Stereochemical Manifold in Diphenyl Prolinol Silyl Ether-Catalyzed Reactions. Angewandte Chemie International Edition, 51(28), 7036-7040. [Link]

-

Brossi, A., et al. (1973). 4. Organic Syntheses, 53, 4. [Link]

-

Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. [Link]

-

Tsvetkova, B., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. [Link]

-

Faber, K. (2018). Kinetic Resolution of Enantiomers. Biocatalysis. [Link]

- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-64. [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one. PubChem Compound Database. [Link]

-

de Miranda, A. S., et al. (2018). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society, 29(10), 2168-2176. [Link]

Sources

- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 2. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]

- 3. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. csfarmacie.cz [csfarmacie.cz]

Troubleshooting & Optimization

Troubleshooting low yields in the reduction of 4-methoxy-3-methylacetophenone

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting Low Yields in the Reduction of 4-Methoxy-3-methylacetophenone Ticket ID: CHEMSUP-2024-882 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties reducing 4-methoxy-3-methylacetophenone to its corresponding alcohol, 1-(4-methoxy-3-methylphenyl)ethanol .

While acetophenone reductions are generally considered routine, this specific substrate presents a "perfect storm" of electronic deactivation and product instability. The 4-methoxy group (electron-donating) deactivates the carbonyl toward nucleophilic attack, while simultaneously sensitizing the resulting benzylic alcohol to acid-catalyzed dehydration during workup.

This guide moves beyond basic protocols to address the specific electronic and steric anomalies of this molecule.

Part 1: Diagnostic Decision Tree

Before altering your synthesis, identify where the yield is being lost using this logic flow.

Figure 1: Diagnostic flowchart for identifying the root cause of yield loss based on crude analysis.

Part 2: The Kinetic Barrier (Incomplete Conversion)

The Problem: The reaction stalls, leaving unreacted ketone even after prolonged stirring with Sodium Borohydride (

The Science: The 4-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring and, by conjugation, onto the carbonyl carbon.

-

Effect: This reduces the partial positive charge (

) on the carbonyl carbon, making it a poorer electrophile. -

Sterics: The 3-methyl group provides slight steric hindrance, preventing optimal orbital overlap for the approaching hydride.

The Solution: Luche Reduction

Do not simply add more

-

Mechanism: The Cerium ion coordinates with the carbonyl oxygen.[1] This acts as a Lewis acid, pulling electron density away from the carbon and restoring its electrophilicity without making the medium acidic enough to damage the product [1].

-

Protocol Adjustment:

-

Dissolve substrate (1.0 eq) and

(1.0 eq) in Methanol. -

Cool to 0°C.

-

Add

(1.0–1.2 eq) portion-wise. -

Result: Faster conversion, often complete within 15–30 minutes.

-

Part 3: The "Hidden" Yield Killer (Workup Instability)

The Problem: The reaction reaches completion (by TLC), but the isolated yield is low, or the product contains a non-polar impurity (a styrene derivative).

The Science: The product, 1-(4-methoxy-3-methylphenyl)ethanol , is an electron-rich benzylic alcohol. These are notoriously sensitive to acid-catalyzed dehydration.

-

If you quench the borohydride reaction with HCl or heat the crude mixture under acidic conditions, the methoxy group stabilizes the formation of a benzylic carbocation.

-

This carbocation rapidly eliminates a proton to form 4-methoxy-3-methylstyrene , which may polymerize or be lost during evaporation [2].

Figure 2: Mechanism of acid-catalyzed dehydration leading to yield loss during workup.

The Solution: Buffered Workup

-

Quench: Use Saturated Aqueous Ammonium Chloride (

) or Acetone instead of HCl. These are mild enough to destroy excess hydride without protonating the alcohol. -

Extraction: Extract immediately into Ethyl Acetate or DCM.

-

Drying: Use

(neutral) rather than -

Evaporation: Do not heat the water bath above 40°C during rotary evaporation.

Part 4: Comparative Protocol Summary

Use this table to select the correct method for your specific constraints.

| Variable | Standard Protocol ( | Recommended Protocol (Luche) |

| Reagents | ||

| Reaction Time | 2–12 Hours (Sluggish) | 15–45 Minutes (Rapid) |

| Conversion | Often stalls at 70–80% | >98% Typical |

| Quench | Often 1M HCl (Dangerous for yield) | Sat. |

| Side Products | Unreacted ketone, Styrenes | Minimal |

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 1-(4-methoxy-3-methylphenyl)ethanol has a low melting point due to the disruption of crystal packing by the ortho-methyl group.

-

Action: Check purity via

NMR. If pure, store in the freezer; it may solidify over time. If impurities are present, purify via column chromatography (Silica, Hexane/EtOAc 8:2) buffered with 1% Triethylamine to prevent acid degradation on the silica.

Q: I see a spot on TLC that moves with the solvent front. What is it? A: That is likely the styrene derivative (dehydration product). This confirms your workup or reaction conditions are too acidic. Switch to the Buffered Workup described in Part 3.

References

-

Gemal, A. L., & Luche, J. L. (1981).[1][2] Lanthanoids in organic synthesis.[2][3] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

-

Uwai, K., et al. (2008).[4] Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry.

-

Myers, A. G. (n.d.). Advanced Organic Chemistry: Reduction Protocols. Harvard University Chemistry Department.

Sources

Optimizing solvent selection for crystallization of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Subject: Optimization of Solvent Systems for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol Ticket ID: CRY-OPT-4M3M-S1 Assigned Specialist: Senior Application Scientist, Process Development

Introduction

Welcome to the Technical Support Center. You are likely working with (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol , a chiral benzylic alcohol intermediate. Based on its structure (lipophilic tolyl/methoxy backbone + hydrophilic hydroxyl group), this molecule presents specific challenges: low melting point , propensity for oiling out (Liquid-Liquid Phase Separation) , and enantiomeric eutectic formation .

This guide provides a self-validating workflow to select the optimal solvent system, ensuring high yield and enantiomeric excess (ee).

Module 1: Solvent Selection Strategy

The Challenge: Balancing Polarity

Your molecule contains competing functionalities:

-

Hydrophobic Domain: The 4-methoxy-3-methylphenyl ring requires non-polar or aromatic interaction.

-

Hydrophilic Domain: The secondary alcohol (-OH) requires hydrogen bonding.

If the solvent is too non-polar (e.g., pure Hexane), the compound will not dissolve or will oil out. If too polar (e.g., Methanol), yield will be poor due to high solubility.

Recommended Solvent Screening Protocol

We recommend a solubility bracketing approach using Class 3 (low toxicity) solvents.

| Solvent Class | Recommended Solvent | Solubility Prediction | Risk Factor |

| Alcohols | Isopropyl Alcohol (IPA) | High . Good H-bond acceptor/donor match. | Low yield without anti-solvent. |

| Esters | Isopropyl Acetate (IPAc) | Moderate . Good for cooling crystallization.[1] | Hydrolysis risk at high T/pH. |

| Aromatics | Toluene | High . Excellent π-π stacking with phenyl ring. | Solvate formation. |

| Alkanes | n-Heptane | Very Low . Use ONLY as anti-solvent. | High risk of Oiling Out. |

| Ethers | MTBE | Moderate/High . Good volatility for drying. | Peroxide formation (storage). |

Experimental Workflow: The Solubility Curve

Do not guess. Generate data.

-

Prepare Slurries: Weigh 500 mg of crude material into 4 vials.

-

Add Solvents: Add 1.0 mL of IPA, IPAc, Toluene, and MTBE respectively.

-

Heat & Cool: Heat to 50°C. If fully soluble, add more solid until saturated. Cool to 0°C.

-

Metric: You are looking for a solvent that dissolves >150 mg/mL at 50°C and <30 mg/mL at 0°C.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling, the solution turns milky/cloudy, or distinct oily droplets form on the glass walls before crystals appear.

Cause: The crystallization temperature (

The Mitigation Workflow

Use this logic gate to resolve oiling out issues.

Figure 1: Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Technical Fix:

-

Seeding is Mandatory: You must bypass the nucleation energy barrier. Add 0.5–1.0 wt% of pure seed crystals before the solution reaches the cloud point.

-

Anti-solvent Addition: If using IPA/Heptane, add Heptane slowly. A rapid spike in local supersaturation drives the system into the "spinodal decomposition" zone (oil).

Module 3: Enantiomeric Enrichment

Context: You are isolating the (1S) enantiomer. Risk: Chiral alcohols often form racemic compounds (where the racemate is more stable/less soluble than the pure enantiomer) or conglomerates .

The "Swish" Test (Slurry Aging)

To determine if crystallization can upgrade chiral purity:

-

Take your crude material (e.g., 80% ee).

-

Create a saturated slurry in your chosen solvent (e.g., Heptane/IPA 90:10).

-

Stir at ambient temperature for 24 hours.

-

Filter and measure ee of the solid vs. the liquor .

Interpretation:

-

Solid ee > Initial ee: The racemate is more soluble (Conglomerate behavior) OR you are crystallizing the pure enantiomer while impurities stay in solution. Proceed with crystallization.

-

Solid ee < Initial ee: The racemate is crystallizing out (Racemic Compound). Stop. You must use a resolving agent or asymmetric synthesis upstream to reach a "eutectic threshold" before crystallization will work.

Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent? A: Yes, if using Methanol, Ethanol, or IPA as the primary solvent. However, benzylic alcohols can form sticky gums in water. We recommend Heptane or Methylcyclohexane as superior anti-solvents for better crystal habit (morphology) control.

Q: The crystals are extremely fine and hard to filter. Why? A: This indicates nucleation was too fast .

-

Fix: Reduce the cooling rate (e.g., from 1°C/min to 0.1°C/min).

-

Fix: Reduce the anti-solvent addition rate.[2]

-

Fix: Use "Temperature Cycling" (heat/cool loops) to ripen the crystals (Ostwald Ripening).

Q: How do I dry these crystals without melting them? A: This molecule likely has a melting point between 40°C–60°C (typical for this class).

-

Protocol: Dry under vacuum at ambient temperature (20-25°C) initially. Do not heat above 35°C until the bulk solvent is removed to prevent "melt-back."

References & Further Reading

-

Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. Link

-

Oiling Out Mechanisms: Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization." Organic Process Research & Development. Link

-

Chiral Crystallization: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Standard text for chiral resolution logic).

-

General Protocol: "Crystallization of Organic Compounds: An Industrial Perspective." Wiley Online Library. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol before handling.

Sources

Technical Support Center: Chiral Separation of 1-(4-methoxy-3-methylphenyl)ethan-1-ol

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the separation of the (S) and (R) enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol. As a key chiral building block, obtaining this secondary alcohol in high enantiomeric purity is critical for downstream applications. This document addresses common experimental challenges through a structured troubleshooting guide and frequently asked questions, grounded in established scientific principles and field-proven methodologies.

Core Separation Strategies: An Overview

The separation of enantiomers, which have identical physical properties in an achiral environment, requires the introduction of a chiral environment to form transient diastereomeric complexes.[1][2] For 1-(4-methoxy-3-methylphenyl)ethan-1-ol, three primary strategies are employed:

-

Chiral Chromatography (HPLC & SFC): This is the most versatile and widely used method for both analytical and preparative-scale separations.[3] It involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[1] Supercritical Fluid Chromatography (SFC) is often favored for its speed and reduced consumption of organic solvents.[4][5]

-

Enzymatic Kinetic Resolution (EKR): This technique utilizes the high enantioselectivity of enzymes, such as lipases, to catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[6][7] This results in a mixture of a product and the unreacted, enantiomerically enriched starting material.

-

Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts.[8] These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.[8][9]

Troubleshooting Guide: Chiral Chromatography

This section addresses the most common issues encountered during the development of chiral HPLC and SFC methods for separating the enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol.

Q1: I am seeing poor or no resolution between the (S) and (R) enantiomers. What should I do?

Answer: This is the most fundamental challenge in chiral separations and indicates that the chosen CSP and mobile phase are not creating a sufficient energetic difference between the transient diastereomeric complexes formed with each enantiomer.[2] Chiral recognition typically relies on a minimum of three points of interaction between the analyte and the CSP.[10]

Your troubleshooting strategy should be systematic, starting with the factors that have the largest impact on selectivity.

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps:

-

Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the single most important factor.[11] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and a common first choice for separating chiral alcohols.[12][13] If one CSP fails, screening a small set of columns with different chiral selectors is the most effective approach.[14]

-

Optimize the Mobile Phase:

-

Solvent Composition: In normal-phase or polar organic modes, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane or CO₂ for SFC) dramatically affects retention and selectivity. Systematically vary the modifier percentage in small increments (e.g., 2-5%).

-

Additives: Since 1-(4-methoxy-3-methylphenyl)ethan-1-ol is a neutral compound, additives are less likely to have a dramatic effect than with acidic or basic analytes. However, trace amounts of water in the mobile phase can impact reproducibility on some CSPs.[10]

-

-

Adjust Column Temperature: Temperature influences the thermodynamics of the chiral recognition process.[15] Lower temperatures often, but not always, increase resolution by enhancing the stability of the diastereomeric complexes. Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C).

-

Lower the Flow Rate: Reducing the flow rate increases the residence time of the analyte on the column, allowing for more interactions with the CSP, which can improve resolution, albeit at the cost of longer run times.